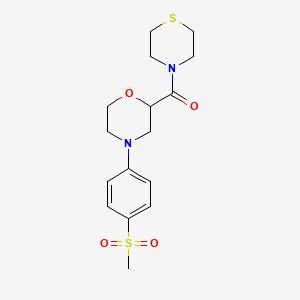
4-(4-Methanesulfonylphenyl)-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methanesulfonylphenyl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both morpholine and thiomorpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methanesulfonylphenyl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:
Formation of the Methanesulfonylphenyl Intermediate:
Coupling with Morpholine and Thiomorpholine: The intermediate is then reacted with morpholine and thiomorpholine under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine moiety.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Various substitution reactions could occur on the phenyl ring or the nitrogen atoms in the morpholine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases, particularly those involving oxidative stress or enzyme dysregulation.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Production: Possible applications in the production of specialized polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methanesulfonylphenyl)morpholine: Lacks the thiomorpholine moiety.
2-(Thiomorpholine-4-carbonyl)morpholine: Lacks the methanesulfonylphenyl group.
Uniqueness
The presence of both morpholine and thiomorpholine moieties, along with the methanesulfonylphenyl group, makes 4-(4-Methanesulfonylphenyl)-2-(thiomorpholine-4-carbonyl)morpholine unique. This combination of functional groups could confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H22N2O4S2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[4-(4-methylsulfonylphenyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H22N2O4S2/c1-24(20,21)14-4-2-13(3-5-14)18-6-9-22-15(12-18)16(19)17-7-10-23-11-8-17/h2-5,15H,6-12H2,1H3 |
InChI Key |
XZNQTCNPLDXCQP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCOC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















